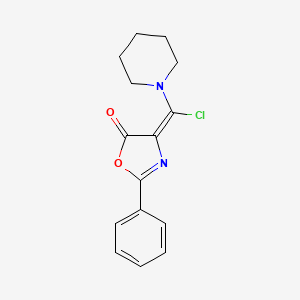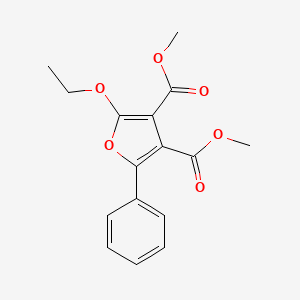![molecular formula C9H5ClN2O B12881049 2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
2-(Chloromethyl)-4-cyanobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications . The structure of this compound consists of a benzene ring fused with an oxazole ring, with a chloromethyl group at the 2-position and a cyano group at the 4-position.
準備方法
The synthesis of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole can be achieved through several synthetic routes. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to benzo[d]oxazole-2-thiol . Another method involves the use of α-haloketones and formamide in the presence of a dehydrating agent . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2-(Chloromethyl)-4-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzoxazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with dienophiles, leading to the formation of pyridine or furan derivatives.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(Chloromethyl)-4-cyanobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
2-(Chloromethyl)-4-cyanobenzo[d]oxazole can be compared with other similar compounds, such as:
2-(Chloromethyl)-1H-benzo[d]imidazole: This compound has a similar structure but lacks the cyano group at the 4-position.
2-Methoxybenzo[d]oxazole: This compound has a methoxy group instead of a chloromethyl group at the 2-position.
2-Ethoxybenzo[d]oxazole: This compound has an ethoxy group instead of a chloromethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H5ClN2O |
|---|---|
分子量 |
192.60 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-4-8-12-9-6(5-11)2-1-3-7(9)13-8/h1-3H,4H2 |
InChIキー |
MSPGDGIXMKLERI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


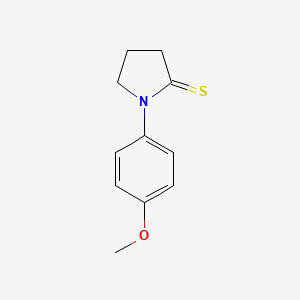
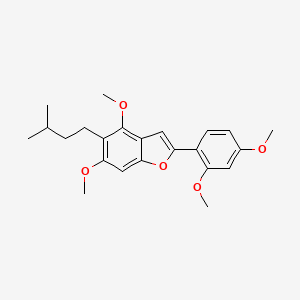
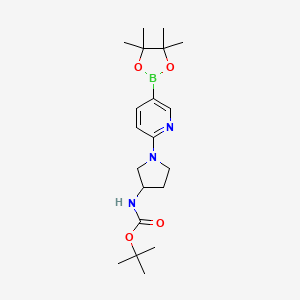
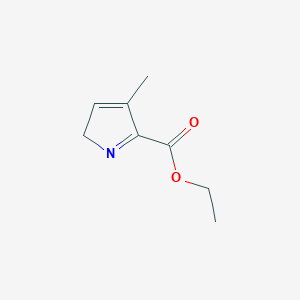
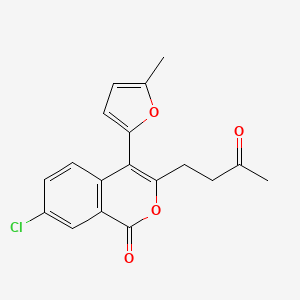
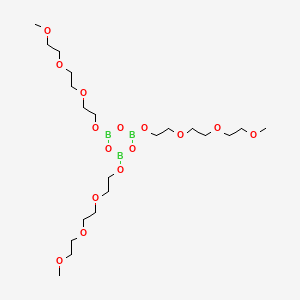

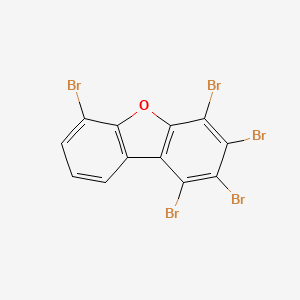
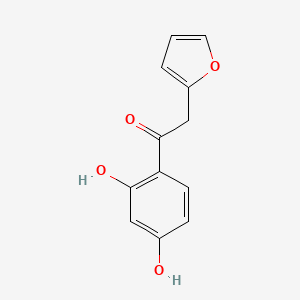
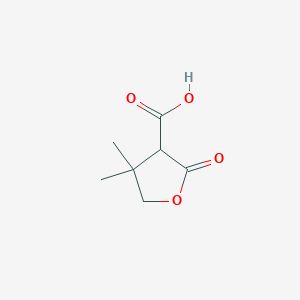
![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
